Sodium benzylnaphthalene-1-sulphonate
Description
Contextualization of Sodium Benzylnaphthalene-1-sulphonate within Speciality Surfactant Chemistry
This compound is a specific salt within the anionic naphthalene (B1677914) sulphonate family. Its structure features a naphthalene ring system, a sulphonate group at the 1-position, and a benzyl (B1604629) group attached to the naphthalene nucleus. The general structure of an alkyl naphthalene sulphonate consists of a hydrophobic alkyl naphthalene part and a hydrophilic sulphonate group. esslabshop.com In this specific case, the benzyl group (a phenylmethyl group) serves as the hydrophobic moiety. This substitution is significant as the aromatic character of the benzyl group can influence the surfactant's properties, such as its interaction with other aromatic compounds and its thermal stability.
The combination of the bulky, hydrophobic benzylnaphthalene portion and the anionic sulphonate head gives this compound its surface-active properties. These properties are influenced by the position of the sulphonate group and the nature of the alkyl or aryl substituent. The sulfonation of naphthalene can occur at either the alpha (1) or beta (2) position, with the reaction conditions influencing the isomeric distribution. Low temperatures tend to favor the formation of the 1-sulphonate isomer.
Historical Development and Evolution of Benzylnaphthalene Sulphonates in Industrial and Research Paradigms
The development of synthetic surfactants, including naphthalene sulphonates, dates back to the early 20th century. During World War I, the need for soap substitutes in Germany spurred research into synthetic detergents. Alkyl naphthalene sulphonates were among the early successes, produced from naphthalene and alcohols like propanol (B110389) or butanol. frontiersin.org These early synthetic surfactants offered advantages over traditional soaps, particularly in their stability in hard water and acidic conditions. frontiersin.org
Initially, these surfactants were primarily used in the textile and leather industries as wetting and dispersing agents. Polynaphthalene sulphonates, condensates of naphthalene sulphonic acid and formaldehyde (B43269), were developed in the 1930s and found critical applications in the tanning process and as dye dispersants. google.com Their role expanded significantly with the development of synthetic rubber, where they were used as emulsifiers to stabilize the polymerization process. google.com
While the historical focus was often on short-chain alkyl naphthalene sulphonates, the introduction of various alkyl and aryl groups, including the benzyl group, represented a continuous evolution to tailor the surfactant properties for specific applications. This evolution was driven by the growing petrochemical industry, which provided a wider range of hydrophobic starting materials. frontiersin.org
Current Research Landscape and Significance of this compound in Contemporary Chemical Science
The research landscape for anionic naphthalene sulphonates remains active, with a focus on enhancing their performance and expanding their applications. While much of the contemporary research focuses on the broader class of alkyl naphthalene sulphonates, the principles and findings are often applicable to benzyl derivatives.
Current research often explores the synthesis of novel naphthalene sulphonate-based surfactants with unique properties. For instance, studies have investigated the synthesis of naphthalene sulphonate-based ionic liquids, which exhibit high thermal stability and enhanced surfactant character. frontiersin.org Other research has focused on the creation of condensates with other molecules, such as phenol (B47542) and formaldehyde, to create new polymeric surfactants with tailored properties for applications like concrete plasticizers. nih.gov
A significant area of contemporary interest is the application of these surfactants in enhanced oil recovery, where their ability to lower interfacial tension between oil and water is crucial. frontiersin.org Research in this area investigates the relationship between the molecular structure of the surfactant, including the nature of the hydrophobic group, and its performance in mobilizing trapped oil.
Furthermore, the dispersing capabilities of naphthalene sulphonates continue to be a key area of investigation. Their effectiveness in dispersing dyes, pigments, and other particulate matter in aqueous systems is vital in industries such as textiles, paints, and agriculture. Studies continue to optimize their performance as dispersants, focusing on factors like particle size reduction and suspension stability.
| Property | General Description for Anionic Naphthalene Sulphonates |
| Physical State | Typically powders or liquids. |
| Solubility | Generally soluble in water, with solubility influenced by the alkyl/aryl chain length. esslabshop.com |
| Surface Activity | Effective at reducing surface and interfacial tension. |
| Stability | Generally stable in acidic and alkaline conditions and in hard water. frontiersin.org |
| Foaming | Foaming properties can be tailored based on the molecular structure. |
| Research Area | Key Findings for Anionic Naphthalene Sulphonates | Potential Relevance to this compound |
| Enhanced Oil Recovery | Can lower interfacial tension between oil and water, aiding in oil mobilization. frontiersin.org | The benzyl group may enhance interactions with aromatic components in crude oil. |
| Dispersants | Effective in dispersing pigments, dyes, and other particulates. | Could be a valuable dispersant, particularly for organic pigments. |
| Ionic Liquids | Formation of naphthalene sulphonate-based ionic liquids with high thermal stability. frontiersin.org | Benzylnaphthalene sulphonate could be a precursor for novel ionic liquids. |
| Polymer Synthesis | Used as emulsifiers in emulsion polymerization. google.com | Potentially useful in the synthesis of specialized polymers. |
Structure
3D Structure of Parent
Properties
CAS No. |
25358-54-7 |
|---|---|
Molecular Formula |
C17H13NaO3S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
sodium;2-benzylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14O3S.Na/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17;/h1-11H,12H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
CMEJNMBQFJCFIM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for Sodium Benzylnaphthalene 1 Sulphonate
Classical and Contemporary Synthetic Routes to Benzylnaphthalene Sulphonate Derivatives
The traditional synthesis of molecules like sodium benzylnaphthalene-1-sulphonate relies on fundamental electrophilic aromatic substitution reactions. The primary challenge lies in controlling the regioselectivity to obtain the desired 1-sulphonate isomer while managing the reactivity of the naphthalene (B1677914) ring, which is altered by the introduction of the first substituent. Two primary pathways are considered: the sulfonation of benzylnaphthalene or the benzylation of naphthalene-1-sulfonic acid.
The sulfonation of naphthalene is a well-studied electrophilic aromatic substitution that is notably reversible. stackexchange.com The choice of sulfonating agent, typically concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), or gaseous sulfur trioxide, and the reaction temperature are the most critical factors determining the isomeric outcome. ajgreenchem.comvaia.comshokubai.org
The reaction proceeds via the attack of an electrophile, such as SO₃, on the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). wordpress.com Subsequent loss of a proton restores aromaticity and yields the naphthalenesulfonic acid. wordpress.com
Control of the reaction temperature is paramount for selective synthesis:
Kinetic Control: At lower temperatures (approximately 40-80°C), the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid. vaia.comwordpress.comsciencemadness.org The attack at the 1-position (alpha-position) has a lower activation energy because its transition state is better stabilized by resonance, allowing one of the aromatic rings to remain fully intact. stackexchange.com
Thermodynamic Control: At higher temperatures (above 150-160°C), the reaction becomes reversible and is governed by thermodynamic control. stackexchange.comquora.com This condition favors the formation of the more stable naphthalene-2-sulfonic acid. wordpress.comquora.com The 1-isomer is less stable due to steric hindrance between the bulky sulfonic acid group at the C1 position and the hydrogen atom at the C8 position. stackexchange.comwordpress.com Given sufficient thermal energy, the kinetically favored 1-isomer can revert to naphthalene and then reform as the more stable 2-isomer. wordpress.com
To synthesize the target 1-sulphonate derivative, sulfonation must be conducted under kinetic control. If the starting material is benzylnaphthalene, the presence of the benzyl (B1604629) group—an ortho-, para-directing activator—would further influence the position of sulfonation.
Table 1: Influence of Temperature on Naphthalene Sulfonation An interactive data table would allow users to filter by control type to see the corresponding products and conditions.
| Control Type | Temperature | Major Product | Rationale |
|---|---|---|---|
| Kinetic | Low (~80°C) | Naphthalene-1-sulfonic acid | Lower energy of activation for the intermediate sigma complex. stackexchange.comwordpress.com |
The introduction of the benzyl group is typically achieved via a Friedel-Crafts alkylation reaction. This reaction involves treating the aromatic ring with a benzyl halide (e.g., benzyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comethz.ch The precise strategy depends on whether benzylation precedes or follows sulfonation.
Strategy A: Benzylation of Naphthalene followed by Sulfonation: In this route, naphthalene is first benzylated. The benzyl group is an activating group, making the benzylated naphthalene more reactive than naphthalene itself towards further electrophilic substitution. The subsequent sulfonation would be directed by the benzyl group to the ortho and para positions. To obtain the desired benzylnaphthalene-1-sulphonate, the sulfonation would need to be carefully controlled to favor substitution at the adjacent 1-position.
Strategy B: Benzylation of Naphthalene-1-sulfonic Acid: This route involves sulfonating naphthalene first to produce naphthalene-1-sulfonic acid, followed by benzylation. However, this pathway is challenging. The sulfonic acid group is a strongly deactivating meta-director. google.com This deactivation makes the subsequent Friedel-Crafts benzylation significantly more difficult, often requiring harsh reaction conditions which can lead to unwanted side products. google.com
Strategy C: Concurrent Alkylation and Sulfonation: Some industrial processes for producing alkyl naphthalene sulfonates involve reacting naphthalene with both the alkylating agent (an alcohol) and the sulfonating agent (sulfuric acid/oleum) in a single step. google.com This approach can be difficult to control due to a strong exothermic reaction. A more controlled variant involves the gradual, alternating addition of the alkylating and sulfonating agents to minimize the formation of undesirable by-products like disubstituted molecules (e.g., naphthalene with two sulfonate groups or two alkyl groups). google.com Once a naphthalene ring is alkylated, it becomes more reactive towards sulfonation. google.com
The Friedel-Crafts acylation of naphthalene has also been studied, which shows similar dependencies on kinetic and thermodynamic control for substitution at the α- and β-positions, respectively. researchgate.net
Once the benzylnaphthalene-1-sulfonic acid is synthesized, it is converted to its sodium salt. This is a standard acid-base neutralization reaction.
The acidic reaction mixture is typically diluted with water and neutralized by the portion-wise addition of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, until the solution is neutral or slightly alkaline. youtube.comyoutube.comgoogle.com
Following neutralization, the this compound is often isolated from the aqueous solution by a technique known as "salting out." The addition of a saturated sodium chloride solution decreases the solubility of the organic salt, causing it to precipitate. sciencemadness.orgyoutube.comyoutube.com The crude solid product can then be collected by filtration. youtube.com
Purification of the final product is crucial to remove unreacted starting materials, isomeric impurities, and inorganic salts. Common purification methods include:
Recrystallization: The crude solid can be dissolved in a suitable solvent (often an alcohol-water mixture) and then allowed to slowly crystallize, leaving impurities behind in the mother liquor. google.com
Washing: The filtered product is often washed with specific solutions to remove different types of impurities. For instance, washing with a brine solution can help remove excess inorganic salts, while washing with a non-polar solvent could remove unreacted organic starting materials. orgsyn.org
Chromatography: For high-purity applications, column chromatography can be employed to separate the desired product from closely related isomers and by-products.
Green Chemistry Principles Applied to this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous materials. These principles can be applied to the synthesis of this compound.
Traditional sulfonation and Friedel-Crafts reactions often use halogenated solvents or large excesses of acid, which create significant waste streams. Green alternatives focus on minimizing or eliminating solvents.
Microwave-Assisted Synthesis: Performing reactions under microwave irradiation can drastically reduce reaction times from hours to minutes and often increases product yields. ajgreenchem.com Solvent-free sulfonation of aromatic compounds using sodium bisulfite on a solid support has been demonstrated under microwave conditions. ajgreenchem.com
Mechanochemistry: This involves conducting reactions in the solid state by grinding reactants together, often with a small amount of liquid (liquid-assisted grinding). A mechanochemical approach for the synthesis of vinyl sulfones from sodium sulfinate salts has been shown to be a metal-free, solvent-free, and efficient method. rsc.org
Recyclable Solvents: An alternative to conventional solvents is the use of liquid sulfur dioxide for sulfonation reactions with SO₃. researchgate.net The low boiling point of SO₂ allows it to be easily evaporated from the reaction mixture and recycled, leading to a process with a very high atom economy and low E-factor (environmental factor). researchgate.net
The replacement of hazardous and stoichiometric catalysts (like AlCl₃) and corrosive reagents (like concentrated H₂SO₄) is a key goal of green chemistry.
Solid Acid Catalysts for Sulfonation: Heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and recyclability. Examples include:
Silica-supported Brønsted acids (SiO₂/HClO₄ and SiO₂/KHSO₄), which have been used as reusable catalysts for the sulfonation of aromatic compounds. ajgreenchem.com
Sulfonated carbon-based catalysts, derived from agro-industrial waste, have proven effective in esterification and could be adapted for sulfonation-related processes. rsc.org
Green Catalysts for Benzylation: The Friedel-Crafts reaction can also be made more sustainable.
Sulfonated mesoporous silica (B1680970) nanoparticles (MSN-SO₃H) and sulfonated polystyrene have been developed as highly efficient and recyclable heterogeneous catalysts for Friedel-Crafts alkylation reactions. acs.orgnih.gov
Zeolites, which are crystalline aluminosilicates, can serve as reusable solid acid catalysts for Friedel-Crafts reactions, offering shape-selectivity and reducing waste compared to traditional Lewis acids. researchgate.net
Other alternatives to AlCl₃ include less toxic and moisture-stable Lewis acids like InCl₃ or bismuth compounds, which can be used in smaller, catalytic amounts. ethz.ch
The adoption of these green methodologies can lead to a more sustainable, efficient, and cost-effective production of this compound.
Derivatization and Structural Modification Strategies for Enhanced Functionality
Synthesis of Novel Benzylnaphthalene Sulphonate Homologs and Analogs
The functional properties of this compound can be finely tuned by synthesizing a variety of homologs and analogs. These structural modifications can alter characteristics such as solubility, surfactancy, and biological activity. The synthetic pathways used to produce the parent compound are flexible enough to accommodate the introduction of various functional groups and alkyl chains. nih.gov
Homologs are created by varying the length of the alkyl chain attached to the naphthalene ring. For instance, instead of a benzyl group, other alkyl groups can be introduced. This is typically achieved by using different alkylating agents in the initial synthesis step (e.g., ethyl chloride or propyl bromide instead of benzyl chloride in a Friedel-Crafts reaction).
Analogs are synthesized by introducing different substituents on either the naphthalene or the benzyl aromatic rings. A highly effective method for generating diverse substitution patterns is the synthesis via benzylidene tetralone intermediates. nih.gov This approach allows for the use of variously substituted tetralones and benzaldehydes as starting materials, leading to a wide array of final products. For example, using a methoxy-substituted benzaldehyde (B42025) in the initial aldol (B89426) condensation would result in a methoxybenzyl-substituted naphthalene sulphonate analog. Similarly, starting with a substituted tetralone allows for modification of the naphthalene core itself. nih.gov
The table below illustrates potential modifications to generate novel homologs and analogs based on established synthetic strategies. nih.govnih.gov
| Modification Type | Starting Material 1 (Naphthalene Source) | Starting Material 2 (Alkyl/Aryl Source) | Resulting Intermediate | Potential Final Product (After Sulphonation & Neutralization) |
| Homolog | Naphthalene | Ethyl Chloride / AlCl₃ | Ethylnaphthalene | Sodium Ethylnaphthalene Sulphonate |
| Homolog | Naphthalene | Propyl Bromide / AlCl₃ | Propylnaphthalene | Sodium Propylnaphthalene Sulphonate |
| Analog | 6-Methoxy-1-tetralone | Benzaldehyde | 6-Methoxy-2-benzylidene-1-tetralone | Sodium 7-Methoxy-benzylnaphthalene-sulphonate |
| Analog | 1-Tetralone | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)-1-tetralone | Sodium (4-Chlorobenzyl)naphthalene-sulphonate |
| Analog | 6-Methyl-1-tetralone | 4-Fluorobenzaldehyde | 2-(4-Fluorobenzylidene)-6-methyl-1-tetralone | Sodium 7-Methyl-(4-fluorobenzyl)naphthalene-sulphonate |
Polymer-Attached or Macromolecular Benzylnaphthalene Sulphonate Conjugates
Attaching this compound to a polymer backbone is a sophisticated strategy to create macromolecular conjugates with enhanced or novel functionalities. This approach is a cornerstone of polymer therapeutics and advanced materials science, aiming to improve properties like solubility, stability, and to create materials with specific physical characteristics such as hydrogels or membranes. researchgate.netnih.gov
The fundamental concept involves covalently linking the benzylnaphthalene sulphonate moiety to a biocompatible and functional polymer. The choice of polymer backbone is critical and depends on the desired application. Common choices include:
Poly(ethylene glycol) (PEG) : A flexible, water-soluble, and non-immunogenic polymer widely used to improve the pharmacokinetic properties of attached molecules. youtube.comsigmaaldrich.com
N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers : Water-soluble polymers that have been extensively studied as carriers. researchgate.net
Sulfonated Aromatic Polymers (SAPs) : Polymers such as sulfonated poly(ether ether ketone) (SPEEK) can serve as backbones, creating materials where the active moiety is part of a larger, functionally similar structure, often used in membrane applications. frontiersin.orglbl.govresearchgate.net
The conjugation process requires a reactive functional group on the benzylnaphthalene sulphonate molecule that can form a stable covalent bond with the polymer backbone. This might involve synthesizing a modified analog of the compound that includes a terminal amine, carboxylic acid, or alkyne group. This functionalized molecule can then be attached to the polymer using various bioconjugation techniques, such as amide coupling or "click" chemistry. researchgate.net
For applications requiring the eventual release of the active molecule, a cleavable linker can be incorporated between the polymer and the benzylnaphthalene sulphonate. These linkers are designed to break under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes). youtube.com
The table below outlines hypothetical macromolecular conjugates, detailing the polymer backbone, a potential linker, and the conjugation chemistry.
| Polymer Backbone | Linker Type | Conjugation Chemistry | Rationale / Potential Application |
| Poly(ethylene glycol) (PEG) | Amide Bond | Amide coupling between an amine-functionalized benzylnaphthalene sulphonate and an activated carboxyl group on PEG. researchgate.net | Improved water solubility and prolonged circulation time. |
| N-(2-hydroxypropyl) methacrylamide (HPMA) copolymer | Tetrapeptide (e.g., GFLG) | Standard peptide coupling. | Enzyme-cleavable linker for controlled release in specific biological environments. researchgate.net |
| Poly(L-glutamic acid) (PG) | Ester Bond | Esterification between a hydroxyl-functionalized benzylnaphthalene sulphonate and the carboxylic acid side chains of PG. | Biodegradable polymer-drug conjugate. researchgate.net |
| Sulfonated Poly(ether ether ketone) (SPEEK) | Sulfone Bridge | In-situ cross-linking during thermal treatment of a mixture of the polymer and a functionalized benzylnaphthalene sulphonate. frontiersin.org | Creation of functional membranes with high thermal and hydrolytic stability. frontiersin.orglbl.gov |
Fundamental Mechanistic Investigations in Interfacial and Colloidal Science
Adsorption Kinetics and Thermodynamics of Sodium Benzylnaphthalene-1-sulphonate at Interfaces
The efficacy of this compound as a surfactant is rooted in its ability to adsorb at various interfaces, thereby altering interfacial free energy. The kinetics and thermodynamics of this adsorption are critical determinants of its performance. The amphiphilic structure, consisting of a hydrophobic benzylnaphthalene group and a hydrophilic sulfonate group, drives its accumulation at interfaces.
At the liquid-air interface , this compound molecules orient themselves with the hydrophobic benzylnaphthalene moiety directed towards the air and the hydrophilic sulfonate group remaining in the aqueous phase. This arrangement disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension. Studies on analogous compounds, such as sodium-dodecyl naphthalene-sulfonate, have utilized techniques like optical second-harmonic generation to probe this adsorption process. These studies reveal a rapid initial adsorption, akin to a Langmuir-type mechanism, which covers a significant portion of the monolayer, followed by a slower process to achieve a fully formed monolayer nih.gov. The large, rigid aromatic structure of the benzylnaphthalene group is expected to play a significant role in its packing and orientation at the interface.
The behavior at the liquid-liquid interface , particularly oil-water interfaces, is crucial for emulsification processes. Similar to other petroleum sulfonates, this compound is effective in reducing the interfacial tension (IFT) between aqueous and hydrocarbon phases. govinfo.gov The rigid aromatic group can act as the hydrophobic part, and its effectiveness in lowering IFT has been noted in studies of related compounds like sodium methyl naphthalene (B1677914) sulfonate. govinfo.gov The presence of the benzyl (B1604629) group in this compound likely enhances its affinity for the oil phase compared to simpler naphthalene sulfonates. The reduction in IFT facilitates the formation of emulsions by decreasing the energy required to create new interfacial area.
At the liquid-solid interface , the adsorption of this compound is dictated by the nature of the solid surface and the solution conditions. On hydrophobic surfaces, adsorption is primarily driven by hydrophobic interactions between the benzylnaphthalene group and the surface. On hydrophilic or charged surfaces, electrostatic interactions between the sulfonate group and the surface, as well as hydrophobic interactions, come into play. For instance, the adsorption of 2-naphthalenesulfonate on activated carbon has been shown to be influenced by factors such as pH and ionic strength. nih.gov The adsorption mechanism can involve a combination of hydrogen bonding, electrostatic attraction, and hydrophobic interactions. nih.gov
Interactive Table: Interfacial Properties of Related Aromatic Sulfonates
| Compound | Interface | Key Finding | Reference |
| Sodium-dodecyl naphthalene-sulfonate | Liquid-Air | Adsorption follows a two-stage kinetic model: initial rapid Langmuir-type adsorption followed by a slower monolayer formation. | nih.gov |
| Sodium octylnaphthalene sulfonate | Liquid-Liquid (Oil-Water) | Effective in reducing interfacial tension, a key property for applications like enhanced oil recovery. | govinfo.gov |
| 2-Naphthalenesulfonate | Liquid-Solid (Activated Carbon) | Adsorption capacity is enhanced at lower pH and higher ionic strength. | nih.gov |
| Heavy Alkyl Benzene (B151609) Sulfonates | Liquid-Liquid (Oil-Water) | Can achieve ultralow interfacial tension, particularly in the presence of alkali. | rsc.org |
The formation and characteristics of the adsorbed layer of this compound are highly dependent on the surrounding solution conditions.
pH: The pH of the aqueous phase can influence the surface charge of some solid adsorbents, thereby affecting the electrostatic interactions with the anionic sulfonate group. For surfaces with pH-dependent charge, such as metal oxides or certain clays, a lower pH can lead to a more positively charged surface, enhancing the adsorption of the anionic surfactant.
Electrolytes: The presence of electrolytes in the solution can significantly impact the adsorption behavior. The addition of salt can screen the electrostatic repulsion between the negatively charged sulfonate head groups, allowing for a more compact packing of the surfactant molecules at the interface. This often leads to a decrease in the critical micelle concentration and an increase in the surface activity. rsc.orgulprospector.com However, the specific type of ion can also play a role, as described by the Hofmeister series.
Temperature: Temperature can affect both the kinetics and thermodynamics of adsorption. Generally, an increase in temperature leads to a faster rate of diffusion and adsorption. The effect on the equilibrium adsorption amount depends on the enthalpy of adsorption. For some aromatic compounds, the adsorption process has been found to be endothermic, meaning that the amount of adsorbed surfactant increases with temperature. google.com
Micellar Aggregation Phenomena and Solution Self-Assembly of this compound
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution begin to self-assemble into organized aggregates called micelles. This process is a hallmark of surfactant behavior and is driven by the hydrophobic effect.
The CMC of this compound can be determined using various experimental techniques that are sensitive to the changes in the physical properties of the solution upon micelle formation.
Surface Tension Measurement: This is one of the most common methods. The surface tension of the surfactant solution is measured as a function of its concentration. The surface tension decreases with increasing surfactant concentration up to the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than adsorbing at the interface. The CMC is identified as the point of inflection in the surface tension versus log-concentration plot. researchgate.netresearchgate.net
Conductivity Measurement: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the slope of the conductivity versus concentration plot decreases because the micelles have a lower mobility than the individual ions and they bind some of the counterions. The break in the plot indicates the CMC.
Fluorescence Probe Spectroscopy: This technique utilizes fluorescent molecules (probes) whose spectral properties are sensitive to the polarity of their microenvironment. Probes like pyrene (B120774) are sparingly soluble in water but readily partition into the hydrophobic core of micelles. The change in the fluorescence intensity or the ratio of intensities of different vibronic peaks of the probe as a function of surfactant concentration can be used to determine the CMC. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons in the surfactant molecule can be observed upon micellization. The environment of the protons in the hydrophobic tail and the aromatic part changes significantly when they move from the aqueous environment to the micellar core. Plotting the chemical shift versus concentration can reveal the CMC. acs.org
Interactive Table: CMC Values of Related Naphthalene Sulfonate Surfactants
| Surfactant | Method | CMC (mM) | Temperature (°C) | Reference |
| Sodium decyl naphthalene sulfonate (SDNS) | Surface Tension | 0.8 | N/A | acs.org |
| Sodium decyl naphthalene sulfonate (SDNS) | 1H NMR | 0.82 - 0.92 | N/A | acs.org |
| Sodium 4-(n-octyl)naphthalene-1-sulfonate | Surface Tension | 2.36 | 30 | frontiersin.org |
| Sodium α-(n-C6) naphthalene sulfonate | Surface Tension | 35.5 | 25 | researchgate.netresearchgate.net |
| Sodium α-(n-C8) naphthalene sulfonate | Surface Tension | 20.7 | 25 | researchgate.netresearchgate.net |
| Sodium α-(n-C10) naphthalene sulfonate | Surface Tension | 11.5 | 25 | researchgate.netresearchgate.net |
The micelles formed by this compound are expected to have a core-shell structure. The hydrophobic benzylnaphthalene moieties will form the core, creating a nonpolar microenvironment, while the hydrophilic sulfonate head groups will form the outer shell, remaining in contact with the aqueous phase. The sodium counterions will be located near the negatively charged sulfonate groups in the electrical double layer surrounding the micelle.
The size and shape of these micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. rsc.org For many anionic surfactants, the micelles are initially spherical. As the concentration increases or salt is added, they can grow and transition to other shapes, such as cylindrical or lamellar structures. rsc.org
Techniques used to characterize the microstructure of these aggregates include:
Light Scattering: Dynamic Light Scattering (DLS) can be used to determine the hydrodynamic radius of the micelles. Static Light Scattering (SLS) can provide information about the micellar aggregation number (the number of surfactant molecules in a micelle) and the second virial coefficient, which is a measure of the interactions between micelles. rsc.org
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): These techniques are powerful for determining the size, shape, and internal structure of micelles in solution. rsc.orgrsc.org
NMR Spectroscopy: 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of different parts of the surfactant molecules within the micelle, helping to elucidate the packing arrangement. nih.gov Studies on sodium decyl naphthalene sulfonate have used NMR to understand the relative arrangement of the naphthyl rings within the micelles. acs.org
The presence of the bulky and rigid benzylnaphthalene group is expected to influence the packing of the surfactant molecules within the micelle, potentially leading to a less compact core compared to surfactants with flexible alkyl chains. nih.gov
Mechanisms of Colloidal Stabilization by this compound
This compound is an effective dispersing agent, capable of stabilizing colloidal particles in a liquid medium. This stabilization is achieved by preventing the particles from aggregating or flocculating. The primary mechanisms of stabilization are electrostatic and steric repulsion.
Electrostatic Stabilization: In aqueous media, the this compound molecules adsorb onto the surface of the colloidal particles with their hydrophobic benzylnaphthalene tails anchoring to the particle surface (if the particle is hydrophobic) or interacting via other mechanisms, and their negatively charged sulfonate head groups extending into the water. This creates a net negative charge on the surface of the particles. The resulting electrostatic repulsion between the similarly charged particles prevents them from approaching each other and aggregating. nih.gov This mechanism is particularly important in stabilizing dispersions of pigments and other solid particles in water. abbeymb.comresearchgate.net The effectiveness of electrostatic stabilization can be sensitive to the ionic strength of the medium; high salt concentrations can compress the electrical double layer and reduce the repulsive forces. ulprospector.com
Steric Stabilization: The adsorbed layer of this compound molecules itself can provide a physical barrier that prevents particles from coming into close contact. This is known as steric stabilization. ulprospector.com When two particles approach each other, the adsorbed surfactant layers begin to overlap. This overlap leads to an increase in the local concentration of the surfactant tails in the region between the particles, which is entropically unfavorable and creates a repulsive force. The bulky nature of the benzylnaphthalene group can contribute significantly to this steric hindrance. Unlike electrostatic stabilization, steric stabilization is less sensitive to the presence of electrolytes. ulprospector.com
Electrostatic Repulsion and Double Layer Interactions
The primary mechanism by which this compound stabilizes particle dispersions is through the generation of electrostatic repulsive forces. As an anionic surfactant, it dissociates in aqueous solutions into a sodium cation (Na⁺) and a benzylnaphthalene-sulphonate anion. polymerchem.orggreenagrochem.com The anionic head group, -SO₃⁻, adsorbs onto the surface of suspended particles, imparting a net negative charge. lignincorp.comresearchgate.net
This adsorption creates an electrical double layer around each particle. The particle surface becomes negatively charged, attracting a layer of counter-ions (in this case, Na⁺) from the surrounding solution. This is known as the Stern layer. Beyond the Stern layer is a diffuse layer of ions that gradually neutralizes the surface charge. When two similarly charged particles approach each other, their diffuse layers overlap, leading to a repulsive force that prevents them from aggregating or flocculating. The magnitude of this electrostatic repulsion is influenced by factors such as the surface charge density, the ionic strength of the solution, and the size of the particles. Research on related naphthalene sulfonate formaldehyde (B43269) condensates has shown that the adsorption of these anionic polymers onto particle surfaces leads to a significant increase in the negative zeta potential of the particles, a key indicator of electrostatic stabilization. researchgate.net
Steric Hindrance Contributions to Particle Dispersion
In addition to electrostatic repulsion, this compound can also contribute to particle dispersion through steric hindrance. The bulky benzyl and naphthalene groups of the adsorbed surfactant molecules extend from the particle surface into the surrounding medium. lignincorp.com When two particles come into close proximity, the overlap of these protruding hydrocarbon chains results in a localized increase in osmotic pressure and a loss of conformational entropy, creating a repulsive force that pushes the particles apart. researchgate.net
The effectiveness of steric hindrance depends on the chain length and branching of the hydrophobic group, as well as the surface coverage of the surfactant. For this compound, the presence of the benzyl group attached to the naphthalene ring provides a significant steric barrier. Studies on high-molecular-weight naphthalene sulfonate formaldehyde condensates have demonstrated that a greater adsorption amount and a thicker adsorption layer provide sufficient steric hindrance to maintain particle separation. researchgate.net This dual mechanism of electrostatic and steric stabilization makes this compound a robust dispersing agent for a variety of particulate systems.
Synergistic Effects in Mixed Surfactant Systems
The performance of this compound can be significantly enhanced when used in combination with other types of surfactants, a phenomenon known as synergism. When mixed with nonionic surfactants, for instance, favorable interactions between the different surfactant molecules can lead to a reduction in the critical micelle concentration (CMC) of the system. google.com This means that micelles, which are crucial for solubilizing and dispersing non-polar substances, can form at lower total surfactant concentrations.
Research on mixtures of anionic surfactants, such as sodium dodecylbenzene (B1670861) sulfonate (a compound with structural similarities to this compound), and nonionic surfactants has shown that these combinations can synergistically increase the solubilization of hydrophobic compounds like naphthalene. This synergistic effect is attributed to the formation of mixed micelles, which have a more favorable environment for solubilization than the micelles of the individual surfactants. Furthermore, patent literature describes compositions containing alkyl naphthalene sulfonates and nitrogen-containing surfactants that exhibit synergistic wetting properties. google.com Such synergistic interactions are critical in formulating high-performance dispersing and wetting agent packages for various industrial applications.
Wetting Dynamics and Surface Energy Modification Studies
The ability of this compound to function as an effective wetting agent is directly related to its capacity to lower the surface tension of liquids and modify the surface energy of solids. lignincorp.compolymerchem.org When added to an aqueous solution, the amphiphilic molecules of this compound preferentially adsorb at the air-water interface, with their hydrophobic benzylnaphthalene tails oriented towards the air and their hydrophilic sulfonate heads remaining in the water. This disrupts the cohesive energy at the surface, leading to a reduction in surface tension. lignincorp.com
A lower surface tension allows the liquid to spread more easily over a solid surface, a key aspect of wetting. The effectiveness of wetting is often quantified by measuring the contact angle of a liquid droplet on a solid substrate. A lower contact angle indicates better wetting. By adsorbing onto a solid surface, this compound can also modify the surface energy of the solid itself, making it more receptive to being wetted by the aqueous phase. The benzylnaphthalene group can interact with hydrophobic surfaces, while the sulfonate group presents a hydrophilic interface to the water. This dual interaction facilitates the displacement of air from the solid surface and promotes intimate contact between the liquid and the solid. lignincorp.com
| Alkyl Group | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) |
| Butyl | 1.5 x 10⁻³ | 35 |
| Hexyl | 4.0 x 10⁻⁴ | 33 |
| Octyl | 1.2 x 10⁻⁴ | 31 |
Note: The data in this table is illustrative for the class of Sodium Alkyl Naphthalene Sulfonates and is based on findings from various scientific sources. Specific values for this compound may vary.
Advanced Applications in Chemical Processes and Materials Engineering
Role in Emulsion Polymerization
Sodium alkyl naphthalene (B1677914) sulfonates (SANS) are anionic surfactants that play a significant role as emulsifiers in emulsion polymerization processes. polymerchem.orggreenagrochem.com Their molecular structure, featuring a hydrophobic alkyl naphthalene group and a hydrophilic sulfonate group, allows them to effectively reduce the interfacial tension between water and monomer phases. polymerchem.org
Influence on Monomer Emulsification and Stability
The primary function of sodium alkyl naphthalene sulfonates in emulsion polymerization is to facilitate the emulsification of water-insoluble monomers in an aqueous medium. greenagrochem.com The hydrophobic tail of the surfactant orients itself into the monomer droplets, while the hydrophilic sulfonate head remains in the water phase. greenagrochem.com This arrangement creates a stable oil-in-water emulsion by forming a protective layer around the monomer droplets, preventing their coalescence. greenagrochem.com The stability of this emulsion is crucial for achieving a uniform polymerization process and a consistent final polymer product. greenagrochem.com
The effectiveness of emulsification and the resulting stability of the monomer droplets are influenced by the molecular weight and the size of the alkyl group on the naphthalene ring. chemicalindustriessecrets.com Generally, derivatives with larger alkyl groups, such as dibutyl, exhibit better emulsifying properties compared to those with smaller alkyl groups. chemicalindustriessecrets.com
Impact on Polymerization Kinetics and Particle Morphology
As stabilizers, sodium alkyl naphthalene sulfonates influence the kinetics of emulsion polymerization and the morphology of the resulting polymer particles. By providing a large surface area of stable monomer droplets, they facilitate the initiation and propagation of the polymerization reaction. The concentration and type of the surfactant can affect the rate of polymerization and the final particle size of the polymer latex.
Formaldehyde-condensed naphthalene sulfonates are noted for their ability to enhance latex stability during polymerization without significantly affecting the particle size. google.com This unique characteristic allows for better control over the final polymer properties. google.com The use of these surfactants helps in minimizing the formation of coagulum during the reaction, leading to a more efficient and cleaner polymerization process. google.com
Control of Polymer Microstructure and Rheological Properties
The choice of surfactant can have a lasting impact on the microstructure and rheological properties of the final polymer. The uniform particle size distribution achieved through the use of sodium alkyl naphthalene sulfonates contributes to the desired viscosity and flow characteristics of the polymer dispersion or latex. greenagrochem.com
Dispersion Performance in Construction Material Science
In the realm of construction materials, particularly in cementitious systems, sodium naphthalene sulfonate-based compounds are widely utilized as high-range water reducers, commonly known as superplasticizers. vi-sight.com Their primary role is to improve the workability and performance of fresh and hardened concrete. vinatiorganics.com
Rheological Modification of Cementitious Systems
The addition of sodium naphthalene sulfonate formaldehyde (B43269) condensates (SNF) to concrete mixes significantly enhances their fluidity and workability without increasing the water content. vinatiorganics.com These superplasticizers adsorb onto the surface of cement particles, imparting a negative charge. vinatiorganics.com This leads to electrostatic repulsion between the particles, causing them to disperse and preventing the formation of flocs. vinatiorganics.comresearchgate.net
This deflocculation mechanism reduces the inter-particle friction and the viscosity of the cement paste, resulting in a more flowable concrete mixture. vinatiorganics.comresearchgate.net The improved workability facilitates easier placement, compaction, and finishing of the concrete. vinatiorganics.com The dispersing effect of SNF is crucial in producing high-performance and self-consolidating concrete.
Table 1: Effect of Sulfonated Naphthalene Formaldehyde (SNF) on the Rheological Properties of Activated Slag-based Mixes researchgate.net
| Mixing Technique | Optimal SNF Percentage | Effect on Yield Stress |
| Normal-mixing (NM) | 0.75% | Reduction |
| Pre-mixing (PM) | 0.5% | Reduction |
| Cement-mixing (CM) | 0.25% | Reduction |
This table is based on data from a study on sulfonated naphthalene-formaldehyde in activated slag-based mixes and illustrates the impact of the admixture on the rheological property of yield stress under different mixing conditions.
Influence on Hydration Processes and Mechanical Strength Development
By dispersing the cement particles, sodium naphthalene sulfonates expose a larger surface area of the cement grains to water, which can influence the hydration process. While they can cause a slight retardation in the initial setting time of the cement, this is often outweighed by the benefits of improved dispersion. ijcce.ac.ir
The reduction in water content enabled by these superplasticizers is a key factor in enhancing the mechanical strength of the hardened concrete. vinatiorganics.com A lower water-to-cement ratio leads to a denser and less porous cement matrix, resulting in higher compressive strength and improved durability. vinatiorganics.com The use of SNF-based admixtures can lead to a significant increase in the early and ultimate strength of concrete. Furthermore, the improved homogeneity of the concrete mix contributes to a more uniform and reliable strength development throughout the structure. vinatiorganics.com
Functionality in Agrochemical Formulation Technology
In the agricultural sector, the effective delivery of active ingredients to their targets is paramount for crop protection and yield enhancement. Sodium benzylnaphthalene-1-sulphonate plays a crucial role as a formulation aid, ensuring the stability and efficacy of agrochemical products. greenagrochem.com Its primary functions include the stabilization of active ingredient dispersions and the enhancement of sprayability and adhesion. greenagrochem.com
Many active ingredients in pesticides and herbicides are poorly soluble in water, necessitating their formulation as dispersions such as wettable powders (WP) and suspension concentrates (SC). greenagrochem.com this compound and its close analogues, like sodium dibutyl naphthalene sulfonate, are instrumental in creating stable and effective formulations of these types. greenagrochem.com
The primary mechanism of action is the adsorption of the surfactant onto the surface of the solid active ingredient particles. The hydrophobic benzylnaphthalene portion of the molecule attaches to the particle, while the hydrophilic sulfonate group extends into the aqueous medium. This creates a charged surface on the particles, leading to electrostatic repulsion between them. This repulsion prevents the particles from agglomerating and settling out of the suspension, a critical factor for ensuring a uniform application concentration. greenagrochem.com
In wettable powders, the inclusion of alkyl naphthalene sulfonates aids in the rapid wetting and dispersion of the powder when mixed with water in the spray tank. google.com For suspension concentrates, these surfactants provide long-term stability during storage and transport, preventing the formation of hard-packed sediment. google.com The typical concentration of wetting agents like alkyl naphthalene sulfonates in these formulations ranges from 0.5% to 5% by weight. google.com
Table 1: Typical Composition of a Wettable Powder Formulation
| Component | Function | Concentration (% w/w) |
| Pesticide | Active Ingredient | 40 - 90 |
| Sodium Alkyl Naphthalene Sulphonate | Wetting Agent | 0.5 - 5 |
| Naphthalene Sulphonate-Formaldehyde Condensate | Dispersant | 2 - 30 |
| Solid Diluent (e.g., clay, silica) | Carrier | 0 - 40 |
| Disintegration Agent | Formulation Aid | Variable |
This table is illustrative and based on typical formulations described in the literature for alkyl naphthalene sulfonates, close structural analogues of this compound. google.com
Improved adhesion is another significant benefit. The surfactant properties of this compound help the spray droplets to adhere to waxy leaf surfaces, reducing runoff and increasing the rainfastness of the application. ligninchina.com This ensures that the active ingredient remains on the plant for a longer period, maximizing its efficacy. The synergistic effects of combining naphthalene sulfonate derivatives with other nitrogen-containing surfactants have been shown to further enhance these wetting and rainfastness properties. ligninchina.com
Application in Pigment and Dye Dispersion Science
The vibrant and consistent colors we see in paints, inks, and textiles are highly dependent on the uniform dispersion of pigments and dyes. This compound and its related compounds are widely used as dispersing agents in these industries to achieve optimal color development and stability. ligninchina.comalphachem.biz
In pigment and dye formulations, solid colorant particles have a strong tendency to agglomerate, leading to issues such as poor color strength, uneven color, and nozzle clogging in printing applications. ayshzj.com this compound acts as a highly effective dispersant by adsorbing onto the surface of pigment and dye particles. ayshzj.com This creates both electrostatic and steric barriers that prevent the particles from coming into close contact and re-agglomerating. ayshzj.com
The performance of inkjet inks is critically dependent on the stability of the pigment dispersion. The nozzles in inkjet print heads are extremely fine, and any agglomeration of pigment particles can lead to clogging and poor print quality. researchgate.net Naphthalene sulfonate derivatives, particularly sodium naphthalene sulfonate formaldehyde condensates (SNF), have been studied for their role as co-dispersants in sublimation inkjet inks. researchgate.net
Research has shown that the addition of SNF can significantly improve the dispersion stability, leading to a uniform and low particle size distribution, which is essential for optimal printing performance. researchgate.net For instance, in a study on sublimation inkjet inks, the presence of SNF at a concentration of 20% by weight of the dye was found to optimize the ink's behavior during dispersion, resulting in stable, uniform, and low particle size dispersions. researchgate.net However, the study also noted that an overly fine particle size could negatively impact the transfer process to the final substrate. researchgate.net
Table 2: Effect of a Naphthalene Sulphonate Co-Dispersant on Ink Properties
| Property | Disperse Ink without Co-Dispersant | Disperse Ink with Naphthalene Sulphonate Co-Dispersant |
| Viscosity (mPa·s) | Not specified | 2.78 |
| Surface Tension (mN/m) | Not specified | 33.28 |
| Particle Size | Larger and less uniform | Smaller and more uniform |
This table is based on research findings for a sodium naphthalene sulfonate formaldehyde condensate, a close analogue of this compound, in sublimation inkjet inks. researchgate.net
Contributions to Specialized Industrial Formulations
The utility of this compound extends to a variety of other specialized industrial applications where its dispersing and surface-active properties are highly valued.
One of the most significant applications is in the construction industry, where sodium naphthalene sulfonates are used as superplasticizers in concrete admixtures. They are highly effective at dispersing cement particles, which reduces the amount of water required to achieve a desired workability. vinatiorganics.comvi-sight.com This results in concrete with higher strength, improved durability, and better flow properties. vinatiorganics.comvi-sight.com
In the textile industry, these compounds are used as dispersing and leveling agents in dyeing processes. simo-chem.comrudolf-group.co.id They ensure that the dye is evenly distributed in the dye bath and is transferred uniformly to the fabric, resulting in consistent and vibrant colors. simo-chem.comrudolf-group.co.id They are also used in the production of synthetic rubbers and as dispersants in various cleaning formulations.
Foaming and Defoaming Mechanisms in Petroleum and Gas Production
The performance of this compound as both a foaming and defoaming agent is a subject of significant interest in the oil and gas industry. The ability to control foam is critical in various stages of production, from drilling operations to gas-liquid separation.
As a member of the alkylnaphthalene sulfonate family, the foaming characteristics of this compound are influenced by its molecular weight and structure. Generally, lower molecular weight alkylnaphthalene sulfonates, such as the methyl and ethyl derivatives, tend to produce low foam. Conversely, those with higher molecular weight alkyl groups, like diisopropyl and dibutyl derivatives, are known to be high-foaming. The benzyl (B1604629) group in this compound, with its considerable size, suggests a tendency towards moderate to high foaming, a property that can be harnessed in applications like foam flooding for enhanced oil recovery.
The mechanism of foaming involves the migration of the surfactant molecules to the gas-liquid interface. The hydrophobic benzylnaphthalene portion of the molecule orients towards the gas phase, while the hydrophilic sulfonate group remains in the aqueous phase. This arrangement reduces the surface tension of the liquid, allowing for the formation of stable bubbles. The stability of the foam generated is a critical parameter. In some applications, such as foam drilling fluids, a stable foam is desired to effectively carry rock cuttings to the surface. In other scenarios, such as in separators, excessive foaming can be detrimental and requires the use of defoamers.
While specific research on the defoaming mechanisms of this compound is limited, the general principles for surfactants of this class involve altering the properties of the foam lamellae. By displacing the foam-stabilizing surfactants at the interface or by creating defects in the foam structure, a defoamer can induce bubble coalescence and foam collapse. The dual nature of some surfactants to act as both foaming and defoaming agents is often concentration-dependent. At certain concentrations, they stabilize foams, while at others, they can disrupt them.
The table below summarizes the general foaming properties of alkylnaphthalene sulfonates based on the alkyl group, which can be used to infer the expected behavior of this compound.
| Alkyl Group | Molecular Weight Influence | Typical Foaming Behavior |
| Methyl, Ethyl | Lower Molecular Weight | Low Foaming |
| Diisopropyl, Dibutyl | Higher Molecular Weight | High Foaming |
| Benzyl | Intermediate to High | Inferred Moderate to High Foaming |
Role in Enhanced Oil Recovery (EOR) Formulations
Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. Chemical EOR, in particular, often relies on the injection of surfactants to mobilize trapped oil. This compound, as an alkylnaphthalene sulfonate, possesses key characteristics that make it a candidate for EOR formulations. researchgate.net
The primary mechanism by which surfactants contribute to EOR is the reduction of interfacial tension (IFT) between the injected aqueous fluid and the crude oil. researchgate.net High IFT is a major contributor to the capillary forces that trap oil within the porous rock of a reservoir. By significantly lowering this tension, surfactants like this compound can reduce these capillary forces, allowing the trapped oil to be displaced and mobilized towards production wells.
Research on alkylnaphthalene sulfonates has demonstrated their effectiveness in lowering the IFT in surfactant/alkali/acidic oil systems. nih.gov The synergy between the surfactant, an alkaline agent (like sodium carbonate), and the acidic components naturally present in some crude oils can lead to ultra-low IFT values, which are highly desirable for efficient oil displacement. The rigid aromatic structure of the naphthalene group is thought to act as a hydrophobic group, contributing to the surfactant's activity at the oil-water interface. researchgate.net The presence of the benzyl group would further enhance this hydrophobicity.
Formulations for EOR are complex and often involve a combination of surfactants, co-surfactants, polymers, and alkaline agents to optimize performance for a specific reservoir's conditions. The concentration of the alkylnaphthalene sulfonate and the presence of other chemicals are critical factors that control the synergistic effects for lowering IFT. nih.gov
The following table presents data on the interfacial tension of various alkylnaphthalene sulfonate systems, illustrating their potential for EOR applications.
| Surfactant System | Oil Phase | Interfacial Tension (IFT) | Reference |
| Sodium Naphthalene Sulfonate (SNS)/Alkali | Crude Oil | Good activity in lowering IFT | researchgate.net |
| Sodium Methylnaphthalene Sulfonate (SMNS) | n-heptane/water | Reduction in IFT | researchgate.net |
| Alkylnaphthalene Sulfonates/Alkali | Acidic Oil | Potential for ultra-low IFT | nih.gov |
It is important to note that while the general behavior of alkylnaphthalene sulfonates provides a strong indication of the potential of this compound in EOR, specific performance would need to be evaluated for individual reservoir conditions.
Environmental Chemistry and Degradation Pathways of Sodium Benzylnaphthalene 1 Sulphonate
Biodegradation Pathways and Kinetics in Aqueous Environments
The biodegradation of sodium benzylnaphthalene-1-sulphonate in aquatic systems is a key factor in its environmental persistence. The rate and extent of its breakdown are influenced by the presence of oxygen, the types of microbial communities present, and various environmental conditions.
Under aerobic conditions, the biodegradation of naphthalene (B1677914) sulfonates is initiated by microbial action. Certain bacterial strains have demonstrated the ability to utilize these compounds as a source of carbon and energy. The degradation process often begins with the enzymatic cleavage of the sulfonate group. For instance, some bacteria can metabolize naphthalene sulfonates by first hydroxylating the aromatic ring to form a dihydrodiol, which then spontaneously eliminates the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. nih.gov This intermediate is then further broken down through established naphthalene degradation pathways, such as the catechol or gentisate route. nih.gov
The rate of aerobic degradation can be influenced by the specific structure of the alkylnaphthalene sulfonate. Generally, compounds with shorter, linear alkyl chains are more readily biodegradable than those with longer or branched chains. greenagrochem.com While some related compounds are not classified as "readily biodegradable" under standard OECD guidelines, they do undergo primary biodegradation where the parent compound is altered. greenagrochem.com The half-life of similar alkyl naphthalene sulfonates in water under aerobic conditions has been estimated to be around 15 days. greenagrochem.com
Research on related naphthalene sulfonates has identified key metabolites formed during aerobic degradation. For example, Pseudomonas sp. strain S-313 has been shown to convert 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid to 1-naphthol (B170400) and 2-naphthol, respectively. d-nb.info The process involves the incorporation of molecular oxygen, highlighting the role of oxygenases in the initial steps of degradation. d-nb.info Further metabolism of these naphthols proceeds through ring cleavage and subsequent entry into central metabolic pathways. nih.gov
Table 1: Aerobic Biodegradation of Related Naphthalene Sulfonates
| Organism/System | Substrate | Key Metabolite(s) | Reference |
|---|---|---|---|
| Pseudomonas sp. (strains A3, C22) | Naphthalene sulfonates | 1,2-Dihydroxynaphthalene | nih.gov |
| Pseudomonas sp. strain S-313 | 1-Naphthalenesulfonic acid | 1-Naphthol | d-nb.info |
| Pseudomonas sp. strain S-313 | 2-Naphthalenesulfonic acid | 2-Naphthol | d-nb.info |
Under anaerobic conditions, such as those found in sediment, the biodegradation of alkylnaphthalene sulfonates is significantly slower. greenagrochem.com The lack of oxygen limits the activity of the oxygenase enzymes that are crucial for initiating the breakdown of the aromatic rings. This can lead to the increased persistence of these compounds in anoxic environments.
The environmental persistence of this compound is a concern due to its potential for accumulation, particularly in sediment. For similar compounds, the degradation half-life in sediment, where anaerobic conditions often prevail, can extend to over 100 days. greenagrochem.com This suggests a higher potential for long-term presence and accumulation in these matrices compared to oxygen-rich water columns.
Photodegradation Mechanisms and Environmental Transformation Under Light Exposure
While specific data on the photodegradation of this compound is limited, the general behavior of aromatic compounds suggests that it may be susceptible to transformation under the influence of sunlight. Photodegradation in aqueous environments can occur through direct photolysis, where the molecule absorbs light and undergoes a chemical change, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals. The naphthalene ring structure is known to absorb ultraviolet radiation, which could potentially lead to its breakdown. However, without specific experimental studies, the significance of photodegradation as a removal pathway for this compound in the environment remains largely unquantified.
Sorption and Mobility in Soil and Sediment Matrices
The movement of this compound through soil and its tendency to bind to sediment particles are critical factors in determining its environmental distribution. As an anionic surfactant, its sorption behavior is influenced by the physicochemical properties of the soil and sediment, such as pH, organic carbon content, and clay content. scielo.br
Studies on related naphthalene sulfonate compounds have shown that their sorption to soil can be relatively weak. nih.gov This is partly due to the electrostatic repulsion between the negatively charged sulfonate group and the typically negatively charged surfaces of soil colloids. scielo.br As a result, these compounds can be mobile in the soil profile, with a potential for leaching into groundwater. scielo.br
The organic carbon content of the soil plays a significant role in the sorption of anionic herbicides with similar characteristics. scielo.br Soils with higher organic carbon content tend to exhibit greater sorption, which can reduce the mobility of the compound. scielo.br Conversely, in soils with low organic carbon, the potential for leaching is higher. scielo.br The reversible nature of the sorption process has also been noted for similar compounds, meaning that they can be released back into the soil solution after being initially bound. scielo.br
Table 2: Factors Influencing Sorption and Mobility
| Soil/Sediment Property | Influence on Sorption | Influence on Mobility | Reference |
|---|---|---|---|
| pH | Lower sorption at higher pH due to increased negative charge | Higher mobility at higher pH | scielo.br |
| Organic Carbon Content | Higher sorption with increasing organic carbon | Lower mobility with increasing organic carbon | scielo.br |
| Clay Content | Can contribute to sorption, but effect may be less than organic carbon | Mobility can be reduced in clay-rich soils | scielo.br |
| Cation Exchange Capacity (CEC) | Higher CEC can lead to increased sorption | Lower mobility with higher CEC | scielo.br |
Ecological Fate Modeling and Environmental Distribution Predictions
Ecological fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. For compounds like this compound, these models integrate data on their physicochemical properties, degradation rates, and sorption behavior to simulate their movement and transformation in various environmental compartments such as water, soil, and sediment.
The output from these models can predict the partitioning of the chemical between the dissolved phase in water and the sorbed phase in sediment. For instance, dynamic in-stream fate models can simulate the short-term fate of these compounds under varying environmental conditions, providing insights into their potential for transport downstream and accumulation in sediment beds. nih.gov These predictive tools are essential for environmental risk assessment and for developing strategies to manage the release of such substances into the environment.
Advanced Analytical and Spectroscopic Characterization of Sodium Benzylnaphthalene 1 Sulphonate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the analysis of naphthalene (B1677914) sulfonates, which are often found in mixtures with related isomers or impurities. nih.gov These techniques exploit differences in the physicochemical properties of components in a mixture to achieve separation.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of non-volatile, water-soluble compounds like sodium benzylnaphthalene-1-sulphonate. nih.govtubitak.gov.tr The method's versatility allows for various configurations to optimize the separation of this and related naphthalene sulfonate compounds.
Separation Modes: Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. tubitak.gov.trnih.gov The separation mechanism is based on hydrophobic interactions between the analyte and the stationary phase. For anionic compounds like sulfonates, ion-pair chromatography can be employed, where a reagent is added to the mobile phase to form a neutral ion pair, enhancing retention and improving peak shape. tubitak.gov.tr
Mobile Phase: A typical mobile phase consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. tubitak.gov.trresearchgate.net Buffers may be included to control the pH and ensure consistent ionization of the sulfonate group.
Detection Modes:
Ultraviolet (UV) Detection: Due to the presence of the naphthalene and benzyl (B1604629) aromatic rings, this compound exhibits strong UV absorbance, making UV detection a straightforward and robust method for its quantification. thermofisher.com
Fluorescence Detection (FLD): The naphthalene moiety is inherently fluorescent, allowing for highly sensitive and selective detection with an FLD. researchgate.net This is particularly useful for trace-level analysis in complex environmental or industrial samples. nih.govresearchgate.net
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides not only quantification but also mass information, which confirms the identity of the analyte and any co-eluting impurities or degradation products. nih.gov
Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD): These universal detectors are valuable when analyzing formulations where other components lack a UV chromophore. thermofisher.com CAD, in particular, offers good sensitivity and a more uniform response compared to ELSD. thermofisher.com
Table 1: Typical HPLC Parameters for Analysis of Related Naphthalene Sulfonates
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or C8 | nih.govresearchgate.net |
| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | tubitak.gov.trresearchgate.net |
| Detection | UV (e.g., 225-280 nm) or Fluorescence (e.g., Ex: 225 nm, Em: 338 nm) | researchgate.netthermofisher.com |
| Flow Rate | 0.25 - 1.5 mL/min | nih.govresearchgate.net |
| Ion-Pair Reagent (Optional) | Tetrabutylammonium (TBA) salts | researchgate.net |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight, ionic nature, and lack of volatility. nih.gov However, GC-MS is a powerful tool for analyzing volatile organic compounds and can be applied indirectly.
Analysis of Degradation Products: The primary use of GC-MS in this context is to identify and quantify volatile or semi-volatile products that may result from the thermal or chemical degradation of the parent compound. researchgate.netresearchgate.net For example, thermal decomposition could potentially yield smaller molecules like naphthalene or benzyl derivatives that are amenable to GC-MS analysis.
Derivatization: To make the compound or its non-volatile degradation products suitable for GC analysis, a derivatization step is required. This chemical reaction converts the non-volatile analyte into a more volatile and thermally stable derivative. For sulfonic acids, this could involve esterification of the sulfonic acid group. However, this adds complexity to the sample preparation process. Given the effectiveness of modern HPLC techniques, derivatization and GC-MS are less commonly used for routine analysis of naphthalene sulfonates themselves. tubitak.gov.tr
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods probe the interaction of electromagnetic radiation with the analyte to provide detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide critical information for confirming the structure of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the benzyl group and the naphthalene ring system. The benzylic methylene (B1212753) protons (-CH₂-) would likely appear as a singlet, while the aromatic protons would exhibit complex splitting patterns (doublets, triplets, multiplets) in the aromatic region of the spectrum. The exact chemical shifts and coupling constants would allow for the precise assignment of each proton to its position on the aromatic rings. mdpi.comnih.gov
¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each chemically distinct carbon atom in the molecule. This includes the carbons of the methylene bridge, the substituted and unsubstituted carbons of the naphthalene core, and the carbons of the benzyl group. mdpi.comorganicchemistrydata.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Reference for Analogy |
|---|---|---|---|
| ¹H | Aromatic Protons (Naphthalene, Benzyl) | 7.0 - 9.0 | chemicalbook.comchemicalbook.com |
| ¹H | Methylene Protons (-CH₂-) | ~4.0 - 4.5 | mdpi.com |
| ¹³C | Aromatic Carbons | 120 - 145 | mdpi.comnih.gov |
| ¹³C | Methylene Carbon (-CH₂-) | ~40 - 50 | mdpi.com |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: An FTIR spectrum of this compound would be characterized by several key absorption bands. spectrabase.com The most prominent would be the strong, asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻). Other significant peaks would include C-H stretching from the aromatic rings and the methylene bridge, and C=C stretching vibrations within the aromatic rings. researchgate.netresearchgate.net The presence of a band associated with C-S stretching further confirms the sulfonate structure. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, Raman would be effective for observing the symmetric S=O stretch of the sulfonate group and the vibrations of the aromatic carbon skeleton. nih.govspectrabase.comnih.gov
Table 3: Principal Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference for Analogy |
|---|---|---|---|
| ~3050 | Aromatic C-H Stretch | Naphthalene, Benzyl | spectrabase.comchemicalbook.com |
| ~2920 | Aliphatic C-H Stretch | Methylene (-CH₂-) | spectrabase.com |
| ~1600, ~1450 | Aromatic C=C Stretch | Naphthalene, Benzyl | spectrabase.comresearchgate.net |
| ~1180 - 1200 | Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) | researchgate.net |
| ~1040 - 1070 | Symmetric S=O Stretch | Sulfonate (-SO₃⁻) | researchgate.net |
| ~700 | C-S Stretch | C-SO₃⁻ | researchgate.net |
Mass spectrometry is a destructive technique that ionizes a chemical compound and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.
For this compound (C₁₇H₁₃NaO₃S), the molecular weight is 320.34 g/mol . spectrabase.com In a typical mass spectrum (e.g., using electrospray ionization - ESI), one would expect to observe the anionic component [M-Na]⁻ at an m/z of 297.06.
The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragmentation pathways would likely include:
Loss of SO₃: Cleavage of the sulfonate group, leading to a fragment corresponding to the benzylnaphthalene cation.
Benzylic Cleavage: Fission of the bond between the naphthalene ring and the methylene bridge, resulting in fragments corresponding to the benzyl cation (m/z 91) and the naphthalenesulfonate anion.
Ring Fragmentation: Further fragmentation of the stable naphthalene ring system under higher energy conditions.
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| m/z (Negative Mode) | Proposed Identity | Formula |
|---|---|---|
| 297.06 | [M-Na]⁻ (Molecular Anion) | [C₁₇H₁₃O₃S]⁻ |
| 217.09 | [M-Na-SO₃]⁻ | [C₁₇H₁₃]⁻ |
| 207.00 | [Naphthalene-SO₃]⁻ | [C₁₀H₇SO₃]⁻ |
Surface and Interfacial Characterization Techniques
The performance of this compound in various applications is intrinsically linked to its behavior at surfaces and interfaces. A suite of advanced analytical techniques is employed to characterize these properties, providing crucial insights into its function as a surfactant and dispersing agent.
Tensiometry for Surface/Interfacial Tension Measurements
Tensiometry is a fundamental technique for quantifying the effectiveness of a surfactant at reducing the surface tension of a liquid (typically at the air-water interface) or the interfacial tension between two immiscible liquids (such as oil and water). The amphiphilic nature of this compound, featuring a hydrophobic benzylnaphthalene group and a hydrophilic sulfonate group, allows it to adsorb at these interfaces, thereby lowering the tension.
Common methods for these measurements include force tensiometry (e.g., Du Noüy ring and Wilhelmy plate methods) and optical tensiometry (e.g., pendant drop method). biolinscientific.com The pendant drop method, which involves analyzing the shape of a droplet suspended from a needle, is particularly versatile and can be used for both surface and interfacial tension under various conditions, including elevated temperature and pressure. ebatco.comunimelb.edu.au The shape of the drop is governed by the balance between gravity, which tends to elongate the drop, and interfacial tension, which works to maintain a spherical shape. The Young-Laplace equation is fitted to the drop profile to calculate the tension. unimelb.edu.auscielo.br
Research on related alkylnaphthalene sulfonates demonstrates their significant capacity to reduce interfacial tension (IFT). For instance, sodium naphthalene sulfonate (SNS) shows good activity in lowering the IFT in crude oil/alkali systems. researchgate.net The rigid aromatic ring structure can function effectively as the hydrophobic group. researchgate.net Studies on sodium octylnaphthalene sulfonate, a structurally similar compound, show it effectively reduces the surface tension of water. nih.gov The efficiency of these surfactants is often quantified by the critical micelle concentration (CMC), the concentration at which micelles begin to form and the surface tension reaches its minimum value (γcmc). nih.gov For some naphthalene sulfonate-based ionic liquids, γcmc values can range from 29.7 to 37.4 mN/m. nih.gov In enhanced oil recovery (EOR) applications, formulations containing naphthalene sulfonates have been shown to reduce water-crude oil IFT to values as low as 0.1 mN/m, indicating high efficiency. researchgate.netnih.gov
Table 1: Representative Surface and Interfacial Tension Data for a Related Naphthalene Sulfonate Surfactant Data presented for Sodium Octylnaphthalene Sulfonate [Na(ONS)] as an illustrative example.
| Parameter | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 3.86 mmol/kg | 298.15 K | nih.gov |
| Surface Tension at CMC (γ | 41.0 mN/m | 298.15 K | nih.gov |
| Equilibrium Interfacial Tension vs. n-octane | ~8 mN/m | 2 x CMC, 298.15 K | nih.gov |
| Equilibrium Interfacial Tension vs. Crude Oil | ~3.5 mN/m | 2 x CMC, 298.15 K | nih.gov |
Dynamic Light Scattering (DLS) for Particle and Micelle Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles, droplets, or surfactant micelles suspended in a liquid. researchgate.netmdpi.com The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the random, Brownian motion of the particles. researchgate.netazom.com Smaller particles diffuse more rapidly, causing faster fluctuations in scattered light, while larger particles diffuse more slowly, leading to slower fluctuations.
By analyzing these intensity fluctuations with an autocorrelator, a diffusion coefficient (D) can be determined. nih.gov The hydrodynamic diameter (DH) of the particles is then calculated using the Stokes-Einstein equation: azom.com
DH = kBT / 3πηD
For an anionic surfactant like this compound, DLS is instrumental in characterizing the size of micelles that form above the CMC. researchgate.net The size and shape of these micelles can be influenced by factors such as surfactant concentration, temperature, pH, and the ionic strength of the solution. researchgate.netmuser-my.com For example, increasing the ionic strength (by adding a salt like NaCl) can screen the electrostatic repulsion between the charged head groups, often leading to the formation of larger micelles. nih.gov DLS is sensitive enough to monitor changes in micelle size of less than a nanometer. researchgate.net The output of a DLS measurement is typically an intensity-weighted size distribution, which can be converted to volume or number-based distributions, though this can introduce uncertainties. nih.gov The polydispersity index (PDI) is also reported, which gives an indication of the broadness of the size distribution.
Table 2: Illustrative Example of Micelle Size Dependence on Ionic Strength for an Anionic Surfactant This table presents hypothetical data to demonstrate a typical trend.
| NaCl Concentration (mM) | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
| 0 (Deionized Water) | 2.5 | 0.15 |
| 10 | 3.1 | 0.18 |
| 50 | 4.8 | 0.22 |
| 100 | 7.2 | 0.25 |
Zeta Potential Measurements for Electrostatic Properties
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. researchgate.net For systems containing this compound, this measurement is critical for understanding its role as a dispersant or emulsifier. When this anionic surfactant adsorbs onto the surface of particles or oil droplets, it imparts a negative surface charge. This charge creates an electrical double layer around the particle, and the zeta potential is the electric potential at the boundary of this layer.
The measurement is typically performed using an instrument that also employs DLS, utilizing a technique called Laser Doppler Velocimetry or Electrophoretic Light Scattering (ELS). An electric field is applied across the sample, causing the charged particles to move towards the oppositely charged electrode (a phenomenon known as electrophoresis). The velocity of this movement is measured by detecting the Doppler shift in the frequency of scattered laser light. This velocity is then used to calculate the electrophoretic mobility, from which the zeta potential is determined.
A high absolute zeta potential (e.g., > |30| mV) generally indicates strong electrostatic repulsion between particles, leading to a stable, non-aggregating dispersion. researchgate.net Conversely, a low zeta potential suggests that the repulsive forces may be insufficient to overcome attractive forces (like van der Waals forces), potentially leading to flocculation or coagulation. The zeta potential of a system stabilized by this compound would be expected to be negative and its magnitude could be influenced by factors like pH, ionic strength, and surfactant concentration.
Table 3: Representative Zeta Potential Values for a System Stabilized by an Anionic Surfactant This table presents hypothetical data to illustrate the effect of pH.
| pH of Dispersion | Zeta Potential (mV) | Stability Assessment |
| 3.0 | -15 | Incipient Instability |
| 5.0 | -32 | Good Stability |
| 7.0 | -45 | Excellent Stability |
| 9.0 | -50 | Excellent Stability |
Rheological Characterization of Systems Containing this compound
Rheology is the study of the flow and deformation of matter. The characterization of the rheological properties of systems containing this compound is essential for applications where viscosity and flow behavior are critical parameters. The addition of this surfactant can dramatically alter the rheology of a formulation.
Rheological measurements are conducted using a rheometer, which can operate in various modes, including rotational (flow) tests and oscillatory tests. Flow tests measure viscosity as a function of shear rate or shear stress. researchgate.net Many surfactant solutions exhibit non-Newtonian behavior, where viscosity is not constant but depends on the applied shear rate. researchgate.net A common behavior is shear-thinning (or pseudoplasticity), where viscosity decreases as the shear rate increases. mdpi.com This is advantageous in many applications; for example, a product may be thick and stable at rest but flow easily when pumped or poured. mdpi.com This behavior often results from the alignment or disruption of structured micellar networks under shear. researchgate.net
In some cases, such as in highly concentrated coal-water slurries, aromatic sulfonates like sodium naphthalene-sulfonate are used specifically to reduce the system's viscosity, acting as a dispersant to improve fluidity. researchgate.net
Oscillatory tests provide information on the viscoelastic properties of a material. By applying a small, oscillating strain, one can measure the elastic (or storage) modulus (G') and the viscous (or loss) modulus (G''). G' represents the energy stored and recovered per cycle (solid-like behavior), while G'' represents the energy dissipated as heat (liquid-like behavior). researchgate.net For a simple solution of surfactant monomers, G'' will dominate. However, if the surfactant forms a structured network of worm-like micelles, the system may exhibit significant elasticity, with G' becoming prominent. mdpi.com
The rheological profile of a system containing this compound is highly dependent on its concentration, the presence of electrolytes (salts), temperature, and interactions with other components in the formulation. mdpi.com
Table 4: Representative Rheological Data for a Shear-Thinning Surfactant System This table presents hypothetical data to illustrate typical shear-thinning behavior.
| Shear Rate (s⁻¹) | Viscosity (mPa·s) |
| 0.1 | 5500 |
| 1.0 | 1200 |
| 10 | 350 |
| 100 | 90 |
| 1000 | 45 |
Computational Chemistry and Molecular Modeling of Sodium Benzylnaphthalene 1 Sulphonate
Molecular Dynamics (MD) Simulations for Aggregation Behavior and Interfacial Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a surfactant like sodium benzylnaphthalene-1-sulphonate, MD simulations are particularly useful for understanding its behavior in solution and at interfaces, such as the air-water or oil-water interface. researchgate.net
These simulations can model the process of micellization, where individual surfactant molecules (monomers) aggregate to form micelles once a certain concentration, the critical micelle concentration (CMC), is reached. MD simulations can provide details about the size, shape, and structure of these aggregates, as well as the dynamics of monomer exchange between the bulk solution and the micelles.
At an interface, MD simulations can reveal how the surfactant molecules orient themselves. Typically, the hydrophilic sulfonate head group will interact with the aqueous phase, while the hydrophobic benzyl (B1604629) and naphthalene (B1677914) groups will be directed away from the water. researchgate.net This orientation is fundamental to the surfactant's ability to reduce surface and interfacial tension. The simulations can quantify parameters such as the interfacial thickness and the packing density of the surfactant molecules at the interface. researchgate.net
Prediction of Self-Assembly Properties and Micellar Geometries
The self-assembly of surfactants into micelles is a key aspect of their functionality. Computational methods can predict the conditions under which self-assembly will occur and the likely geometry of the resulting micelles. The shape of the micelles (e.g., spherical, cylindrical, or lamellar) is influenced by the molecular geometry of the surfactant, which can be described by a packing parameter. This parameter relates the volume of the hydrophobic tail, the area of the head group at the micelle surface, and the length of the tail.
Computational studies on related naphthalene derivatives have shown that π-π stacking interactions between the aromatic rings can play a significant role in the self-assembly process, leading to the formation of ordered structures. nih.govmdpi.com For this compound, the presence of both benzyl and naphthalene moieties would likely contribute to complex and potentially ordered self-assembled structures.
Table 2: Predicted Self-Assembly Characteristics of Naphthalene-Based Surfactants
| Property | Description | Predicted Behavior for this compound |
| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Expected to be in the millimolar range, influenced by the hydrophobicity of the benzylnaphthalene group. |
| Aggregation Number | The average number of surfactant molecules in a micelle. | Dependent on factors like temperature and salinity; simulations can provide estimates. |
| Micelle Shape | The geometry of the self-assembled aggregate (e.g., spherical, rod-like). | The bulky aromatic groups may favor the formation of non-spherical micelles. |
Note: The predictions in this table are based on the behavior of structurally similar surfactants and are intended to be illustrative.
Computational Studies on Adsorption Mechanisms at Various Substrates
The ability of this compound to function as a dispersant or wetting agent depends on its adsorption onto solid surfaces. Computational studies can model the adsorption process at the molecular level, providing insights into the binding mechanisms.
For instance, when interacting with a mineral surface like bentonite, the sodium cation can be exchanged with cations on the clay surface, and the sulfonate group can form electrostatic interactions or hydrogen bonds with the surface. researchgate.net The orientation of the adsorbed molecule will be influenced by the nature of the substrate. On a hydrophobic surface, the benzyl and naphthalene groups would likely interact favorably with the substrate, while on a hydrophilic surface, the sulfonate head group would dominate the interaction. researchgate.net
MD simulations can be used to calculate the binding energy between the surfactant and the substrate, which is a measure of the strength of the adsorption. These simulations can also reveal how the presence of the surfactant modifies the surface properties, such as its wettability.
Structure Function Relationships and Derivatization Studies
Correlating Molecular Architecture of Benzylnaphthalene Sulphonates with Interfacial Activity
The fundamental surfactant action of sodium benzylnaphthalene-1-sulphonate arises from its amphiphilic nature. The molecule is composed of two primary sections: a hydrophobic (water-repelling) part and a hydrophilic (water-attracting) part. polymerchem.org
Hydrophobic Moiety: This consists of the naphthalene (B1677914) ring and the attached benzyl (B1604629) group. The fused aromatic rings of naphthalene and the additional phenyl group from the benzyl substituent create a large, non-polar structure that is repelled by water. polymerchem.orgpolymerchem.org
Hydrophilic Moiety: The sulphonate group (-SO₃⁻), neutralized with a sodium counterion (Na⁺), constitutes the hydrophilic head. polymerchem.org This group readily ionizes in water, anchoring the molecule to the aqueous phase. polymerchem.org
This dual character allows the molecules to align at interfaces, such as between oil and water or air and water, where they reduce the interfacial tension. mdpi.com The large, rigid structure of the benzylnaphthalene group provides significant steric hindrance, which is crucial for its function as a dispersant. This steric stabilization prevents particles, such as dye pigments or cement particles, from aggregating. polymerchem.org
Impact of Benzyl Substituent Position and Naphthalene Ring Substitution on Performance
The precise arrangement of substituents on the naphthalene ring system has a profound impact on the physicochemical properties and performance of the resulting surfactant.
Position of the Sulphonate Group: The sulfonation position on the naphthalene ring is a critical factor. Low-temperature sulfonation tends to favor the formation of naphthalene-1-sulphonate (alpha-sulphonate), while higher temperatures (above 100°C) yield the naphthalene-2-sulphonate (beta-sulphonate) isomer. chemicalindustriessecrets.com These isomers exhibit different properties. Studies on related aromatic systems suggest that substituents in the beta position can lead to better probes of substituent effects, indicating a more sensitive electronic environment. mdpi.com
Position and Nature of the Alkyl/Benzyl Group: The point of attachment and the structure of the hydrophobic group are equally important.
Isomeric Position: The position of the benzyl group on the naphthalene ring influences the molecule's geometry. This affects how molecules pack at interfaces. mdpi.com For instance, in related alkyl benzene (B151609) sulphonates, moving the attachment point of the hydrophobic tail along the chain creates isomers with different interfacial behaviors due to steric hindrance and molecular packing efficiency. mdpi.com
Degree of Substitution: The number of benzyl or other alkyl groups attached to the naphthalene ring modifies the hydrophobicity of the molecule. Increasing the size of the alkyl portion (e.g., from a single benzyl to a dibutyl group) can enhance wetting and emulsifying properties, though it may decrease water solubility. chemicalindustriessecrets.com
These structural modifications allow for the creation of a wide variety of products from the same basic chemical backbone, each with a distinct performance profile. chemicalindustriessecrets.com
Rational Design Principles for Tailored Dispersant and Surfactant Properties
The insights gained from structure-function studies enable the rational design of benzylnaphthalene sulphonates for specific tasks. The goal is to synthesize molecules with an optimal balance of properties for a target application.
Key Design Principles:
Hydrophobe-Lipophile Balance (HLB): The primary principle is to adjust the balance between the hydrophobic benzylnaphthalene group and the hydrophilic sulphonate group.
For dispersing applications , a larger hydrophobic part is often desirable to provide strong adsorption onto particle surfaces and effective steric stabilization. polymerchem.org
For applications requiring wetting or solubility in highly electrolytic solutions, a more balanced or slightly more hydrophilic character might be necessary.
Molecular Geometry: The shape of the molecule is crucial. Introducing branched or multiple alkyl groups can disrupt crystalline packing, which can be advantageous in preventing precipitation in hard water. polymerchem.org The specific placement of the benzyl and sulphonate groups determines the spatial arrangement and can be optimized to maximize interfacial packing and performance. mdpi.com
Polymerization: For high-performance dispersing agents, such as those used in concrete superplasticizers, the benzylnaphthalene sulphonate monomers can be condensed with formaldehyde (B43269). This creates a larger polymer with multiple charged sites, significantly enhancing its ability to disperse particles and reduce the amount of water needed in a formulation. polymerchem.org
The following table outlines how molecular features can be tuned to achieve desired properties:
| Desired Property | Design Strategy | Rationale |
| Enhanced Dispersing | Increase molecular weight via polymerization (e.g., condensation with formaldehyde). | Larger molecules provide greater steric hindrance, preventing particle agglomeration. polymerchem.orgpolymerchem.org |
| Improved Wetting | Optimize the size of the hydrophobic group (e.g., using dibutyl instead of monobutyl). | A larger hydrophobic foot can more effectively displace air from a surface, though solubility may decrease. chemicalindustriessecrets.com |
| Low Foaming | Use shorter alkyl chains or lower molecular weight derivatives. | Smaller hydrophobic groups generally lead to less stable air-water interfaces and thus lower foam. chemicalindustriessecrets.com |
| High-Temperature Stability | Utilize the inherent stability of the aromatic naphthalene ring. | The naphthalene sulphonate structure is resistant to hydrolysis and effective at elevated temperatures. polymerchem.orgpolymerchem.org |
Investigating the Influence of Counterions on Physicochemical Behavior
Influence of Counterion Type:
Solubility: The nature of the counterion directly affects the water solubility of the surfactant. Sodium salts of alkylnaphthalene sulphonates are generally highly soluble in water. polymerchem.org In contrast, calcium salts of many anionic surfactants are notoriously insoluble, which is the cause of soap scum in hard water. The stability of sodium benzylnaphthalene sulphonates in hard water (containing Ca²⁺ and Mg²⁺ ions) is a key performance advantage. polymerchem.org
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form aggregates (micelles) in solution. The counterion can influence the CMC by affecting the electrostatic repulsion between the anionic head groups. Tightly bound counterions can shield this repulsion, often leading to a lower CMC.
Interfacial Packing: Counterions bind to the layer of surfactant headgroups at an interface, a phenomenon known as counterion condensation. mdpi.com The degree of binding depends on the ion's size, charge, and hydration shell. This can alter the effective size of the headgroup and the packing density of the surfactant molecules at the interface, thereby influencing properties like surface tension reduction.
The table below summarizes the general effects of different counterions on surfactant properties.
| Counterion | Typical Effect on Properties |
| Sodium (Na⁺) | Provides excellent water solubility and is the standard for many commercial products. polymerchem.org |
| Potassium (K⁺) | Can sometimes increase solubility compared to sodium salts, especially at lower temperatures. |
| Ammonium (NH₄⁺) | Often imparts slightly different solubility characteristics and can be useful in specific formulations where sodium is undesirable. |
| Calcium (Ca²⁺) | Generally leads to poor water solubility or precipitation, making it unsuitable for most applications unless specifically designed for it. polymerchem.org |
By selecting the appropriate counterion, manufacturers can further tailor the properties of a benzylnaphthalene sulphonate formulation to meet the demands of a specific environment, such as high salinity or extreme temperatures.
Future Research Directions and Emerging Paradigms for Sodium Benzylnaphthalene 1 Sulphonate
Development of Novel Benzylnaphthalene Sulphonate-Based Materials with Enhanced Performance
The inherent chemical architecture of Sodium Benzylnaphthalene-1-sulphonate, characterized by its aromatic naphthalene (B1677914) core, benzyl (B1604629) group, and polar sulfonate head, offers a versatile platform for the development of novel materials with tailored properties. Future research will likely focus on the strategic functionalization of the benzylnaphthalene sulphonate backbone to create materials with enhanced performance characteristics.
One promising avenue of research is the synthesis of novel sulphonamide derivatives bearing a naphthalene moiety. While not a direct modification of this compound, the synthesis of such compounds demonstrates the potential for creating new molecules with potent biological or chemical activities. For instance, research has shown that new sulphonamide derivatives with a naphthalen-1-yl moiety exhibit significant antiproliferative activity against certain cancer cell lines. nih.gov This suggests that by analogy, functionalizing the benzylnaphthalene sulphonate structure could lead to the development of specialty chemicals with applications in pharmaceuticals or as highly specific catalysts.
Furthermore, the synthesis of novel pyrazolecarbamide derivatives bearing a sulphonate fragment has been shown to yield compounds with potential as antifungal and antiviral agents. frontiersin.org These studies provide a blueprint for how the benzylnaphthalene sulphonate structure could be modified to create new classes of biocides or agricultural chemicals with improved efficacy and potentially better environmental profiles. The key will be to explore various synthetic routes to introduce different functional groups onto the naphthalene ring or the benzyl group, thereby fine-tuning the molecule's properties for specific applications.
Another area of exploration is the development of advanced polymer systems. For example, research into the polymerization of styrene (B11656) sulphonate esters has led to the creation of polymer brushes with unique solution and interfacial behaviors. researchgate.net By analogy, benzylnaphthalene sulphonate monomers could be synthesized and polymerized to create novel polymers with advanced properties for use in coatings, dispersants, or as ion-exchange resins. The bulky and aromatic nature of the benzylnaphthalene group could impart unique thermal and mechanical properties to such polymers.
The synthesis of n-alkylnaphthalene and n-alkylphenanthrene sulphonates has been studied to evaluate their surface-active properties. researchgate.net This line of research can be extended to benzylnaphthalene sulphonates with varying alkyl chain lengths on the benzyl group to optimize their performance as surfactants in demanding applications like enhanced oil recovery or as emulsifiers in complex formulations.
A summary of potential research directions for novel material development is presented in the table below.
| Research Direction | Potential Application | Key Performance Enhancement |
| Synthesis of functionalized benzylnaphthalene sulphonate derivatives | Pharmaceuticals, Agrochemicals | Targeted biological activity, Increased efficacy |
| Polymerization of benzylnaphthalene sulphonate monomers | Advanced coatings, Ion-exchange resins | Improved thermal and mechanical stability |
| Modification of the hydrophobic/hydrophilic balance | Enhanced oil recovery, Specialty emulsifiers | Optimized interfacial properties, Higher efficiency |
| Creation of organometallic complexes | Catalysis, Electronic materials | Novel catalytic activity, Specific electronic properties |
Integration into Smart and Responsive Material Systems
"Smart" or "stimuli-responsive" materials, which undergo significant changes in their properties in response to external stimuli, represent a frontier in materials science. The unique chemical structure of this compound makes it a candidate for integration into such systems. Future research is expected to explore the incorporation of this and related benzylnaphthalene sulphonate moieties into polymers and hydrogels to create materials that respond to changes in their environment, such as pH, temperature, light, or the presence of specific chemicals. nih.govrsc.orgrsc.org
One of the most explored areas in stimuli-responsive materials is the development of smart hydrogels for applications like drug delivery and sensors. nih.gov These hydrogels can be designed to swell or shrink in response to specific triggers, thereby releasing an encapsulated payload or generating a detectable signal. The sulphonate group in this compound can impart pH-responsiveness to a hydrogel network. At different pH levels, the degree of ionization of the sulphonate groups would change, altering the electrostatic interactions within the polymer network and leading to changes in swelling behavior.
Furthermore, the aromatic naphthalene core of the molecule can participate in non-covalent interactions, such as π-π stacking, which can be sensitive to temperature and solvent polarity. This opens up the possibility of creating thermo-responsive or solvatochromic materials. For instance, polymers functionalized with benzylnaphthalene sulphonate could exhibit a lower critical solution temperature (LCST), phase separating from a solution as the temperature is raised. This behavior is valuable for creating "smart" surfaces that can switch between being hydrophilic and hydrophobic, or for injectable drug delivery systems that gel at body temperature. nih.gov
The integration of benzylnaphthalene sulphonates into responsive systems could also be leveraged for sensing applications. The naphthalene moiety is inherently fluorescent, and its fluorescence can be quenched or enhanced by the presence of certain molecules. By incorporating benzylnaphthalene sulphonate into a polymer matrix, it may be possible to create a fluorescent sensor that can detect the presence of specific analytes through changes in its emission spectrum. Research on stimuli-responsive luminescent liquid materials based on naphthalene diimide derivatives showcases the potential of naphthalene-based structures in creating materials with tunable photoluminescent properties that respond to thermal stimuli. researchgate.net
The table below outlines potential stimuli-responsive systems incorporating benzylnaphthalene sulphonates.
| Stimulus | Potential Application | Mechanism of Response |
| pH | Drug delivery, Sensors | Changes in ionization of the sulphonate group affecting swelling or solubility. |
| Temperature | Smart surfaces, Injectable gels | Alteration of non-covalent interactions leading to phase transitions (LCST). |
| Light | Photo-patterning, Controlled release | Photo-isomerization or photo-cleavage of functional groups attached to the molecule. |
| Specific Analytes | Chemical sensors, Diagnostics | Analyte binding leading to changes in fluorescence or other optical properties. |
Advanced Characterization Techniques for In-Situ Studies
A deeper understanding of the behavior of this compound at interfaces and in complex formulations is crucial for optimizing its performance and designing new applications. Future research will increasingly rely on advanced characterization techniques that allow for in-situ and real-time observation of molecular processes. These techniques will provide unprecedented insights into adsorption kinetics, aggregation behavior, and interactions with other components in a system.
One area of focus will be the use of in-situ spectroscopic methods to study the adsorption of benzylnaphthalene sulphonates at solid-liquid and liquid-air interfaces. Techniques like laser-induced nanosecond time-resolved fluorescence (LITRF) have been used to investigate the clearance of polycyclic aromatic hydrocarbons from surfaces and the influence of surfactants on this process. nih.gov Similar approaches could be employed to study the dynamics of this compound adsorption onto various substrates, providing data on adsorption rates and the influence of environmental factors.
In-situ studies revealing the effects of metallic surfactants on the formation of ultra-thin silver layers have been conducted using high-power impulse magnetron sputter deposition. rsc.org This highlights the capability of in-situ methods to probe the role of surfactants in complex deposition processes.
Another powerful set of techniques for studying surfactant and polymer systems is small-angle neutron scattering (SANS) and neutron reflectometry. SANS can provide detailed information about the size, shape, and structure of surfactant micelles and polymer-surfactant complexes in solution. unilever.com Neutron reflectometry, on the other hand, can reveal the structure of adsorbed surfactant layers at interfaces with high resolution. These techniques are particularly valuable for studying the interactions between this compound and polymers in solution, which is relevant for applications in areas like enhanced oil recovery and personal care formulations.
Advanced microscopy techniques will also play a pivotal role. Atomic Force Microscopy (AFM) can be used to image adsorbed surfactant layers on surfaces with nanoscale resolution, providing information on film structure and mechanical properties. In-situ AFM could be used to observe the dynamic processes of surfactant adsorption and self-assembly in real-time. Furthermore, techniques like Brewster angle microscopy and X-ray reflectivity can be used for in-situ characterization of surfactant films at the air-water interface. bath.ac.uk
The table below summarizes some advanced characterization techniques and their potential applications for studying this compound.
| Technique | Information Obtained | Potential Application |
| In-situ Spectroscopy (e.g., LITRF) | Adsorption/desorption kinetics, Photophysical properties | Understanding surfactant dynamics on surfaces, Development of photosensitive materials. |
| Small-Angle Neutron Scattering (SANS) | Micelle size and shape, Polymer-surfactant interactions | Formulation development for detergents, cosmetics, and industrial fluids. |
| Neutron Reflectometry | Structure of adsorbed layers at interfaces | Designing effective coatings and surface treatments. |
| Atomic Force Microscopy (AFM) | Nanoscale morphology of adsorbed films, Mechanical properties | Understanding the fundamentals of surface activity, Quality control of surface modifications. |
| In-situ Viscometry | Real-time viscosity changes in emulsions | Quality control and process optimization in emulsion manufacturing. mdpi.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended to optimize the yield and purity of sodium benzylnaphthalene-1-sulphonate in academic laboratory settings?
- Methodological Answer : The synthesis should involve sulfonation of benzylnaphthalene using controlled stoichiometry of sulfuric acid, followed by neutralization with sodium hydroxide. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is critical to remove unreacted precursors. Structural validation requires nuclear magnetic resonance (NMR) to confirm sulfonate group placement and high-performance liquid chromatography (HPLC) to assess purity (>98%) .
Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Use ¹H/¹³C NMR to verify the sulfonate group’s position on the naphthalene ring and benzyl substitution. Fourier-transform infrared spectroscopy (FTIR) can confirm sulfonic acid (-SO₃⁻) stretching vibrations (∼1040–1220 cm⁻¹). Mass spectrometry (MS) ensures molecular weight accuracy, while thermogravimetric analysis (TGA) evaluates thermal stability. Cross-reference spectral data with computational predictions (e.g., density functional theory) for validation .
Q. How should researchers design acute toxicity studies for this compound in rodent models?
- Methodological Answer : Follow OECD Guideline 423, administering doses via oral gavage (10–1000 mg/kg body weight). Monitor systemic effects (e.g., hepatic enzymes ALT/AST, renal biomarkers like blood urea nitrogen) at 24-hour intervals for 14 days. Include control groups and histopathological analysis of liver/kidney tissues. Use species-specific metabolic data to adjust dosages and minimize interspecies variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental persistence be resolved across studies?
- Methodological Answer : Conduct comparative degradation studies under controlled conditions (pH, UV exposure, microbial activity) to isolate variables. Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation byproducts. Apply kinetic modeling (e.g., pseudo-first-order kinetics) to quantify half-lives in water, soil, and sediment. Address discrepancies by standardizing test media (e.g., OECD artificial soil) and reporting limits of detection (LOD) .
Q. What strategies are effective for elucidating the compound’s interaction with cellular membranes or proteins?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with model membranes (e.g., lipid bilayers) or serum proteins (e.g., albumin). Molecular dynamics simulations can predict binding sites and energetics. Validate findings with fluorescence quenching assays or X-ray crystallography if co-crystals form. Cross-correlate in vitro results with in silico docking studies .
Q. How can researchers address inconsistencies in reported carcinogenic potential of this compound across in vitro and in vivo models?
- Methodological Answer : Perform a systematic review of existing data to identify confounding factors (e.g., metabolite variability, exposure duration). Design follow-up studies using transgenic rodent models (e.g., Tg.rasH2) for carcinogenicity screening. Utilize metabolomics to profile reactive intermediates (e.g., quinones) and assess DNA adduct formation via ³²P-postlabeling. Apply benchmark dose modeling (BMD) to reconcile dose-response disparities .
Methodological Considerations for Data Interpretation
- Handling Literature Gaps : Prioritize studies that report raw data (e.g., chromatograms, spectral libraries) over summary tables to verify reproducibility. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity in toxicological endpoints .
- Environmental Fate Modeling : Integrate quantitative structure-activity relationship (QSAR) models with experimental partitioning coefficients (log Kow, log Koc) to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
